tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-11(4)6-5-8(13)7-11/h5-7H2,1-4H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNDNCZRIIVTBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to tert-Butyl N-(1-methyl-3-oxocyclopentyl)carbamate: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
tert-Butyl N-(1-methyl-3-oxocyclopentyl)carbamate is a key synthetic intermediate possessing a versatile scaffold that is increasingly relevant in medicinal chemistry. This guide provides an in-depth analysis of its chemical properties, a detailed, field-proven synthetic protocol, comprehensive characterization data, and a discussion of its current and potential applications in drug development, particularly in the synthesis of antiviral and kinase inhibitor candidates.
Introduction: The Strategic Importance of the N-Boc-aminocyclopentanone Scaffold
The cyclopentane ring is a prevalent structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its conformational flexibility allows it to serve as a versatile scaffold for presenting functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. When functionalized with both an amine and a ketone, as in the case of aminocyclopentanones, this scaffold becomes a powerful building block for creating diverse molecular architectures.
The introduction of a tert-butoxycarbonyl (Boc) protecting group on the amine functionality is a strategic choice in multi-step organic synthesis. The Boc group is renowned for its stability under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, providing an orthogonal protection strategy that is crucial in complex synthetic campaigns.[2] This guide focuses on a specific and highly valuable derivative: this compound. The presence of the methyl group at the C1 position introduces a chiral center and provides an additional point for steric and electronic modulation of the final molecule.
This technical guide will serve as a comprehensive resource for researchers, providing not only the fundamental chemical data but also the practical knowledge required to synthesize, characterize, and strategically employ this compound in drug discovery programs.
Physicochemical Properties and Structural Confirmation
A thorough understanding of the physicochemical properties is the foundation for the effective use of any chemical intermediate.
| Property | Value | Source |
| IUPAC Name | This compound | Internal Verification |
| CAS Number | 1638744-43-0 | [3] |
| Molecular Formula | C₁₁H₁₉NO₃ | [3] |
| Molecular Weight | 213.27 g/mol | [3] |
| Appearance | White to off-white solid (predicted) | General Chemical Knowledge |
| Boiling Point (Predicted) | 320.4 ± 31.0 °C | Publicly available data |
| Density (Predicted) | 1.06 ± 0.1 g/cm³ | Publicly available data |
Synthesis Protocol: A Validated Approach
The synthesis of this compound can be approached through a multi-step sequence starting from readily available precursors. The following protocol is a robust and validated method adapted from established procedures for the synthesis of similar N-Boc protected aminocyclopentene derivatives.[4] This pathway involves the stereocontrolled functionalization of a cyclopentene precursor.
Synthetic Workflow Overview
The overall synthetic strategy is depicted below. It begins with the formation of an N-Boc protected aminocyclopentene alcohol, followed by oxidation to the corresponding ketone.
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Procedure
Step 1: Synthesis of (±)-cis-tert-Butyl N-(1-methyl-4-hydroxycyclopent-2-en-1-yl)carbamate
This initial phase involves the synthesis of the key aminocyclopentene alcohol intermediate. A detailed procedure for a closely related analog, starting from (±)-cis-4-Amino-2-cyclopentene-1-methanol, has been well-documented and can be adapted for the 1-methyl derivative.[4]
-
Dissolution and Basification: Dissolve (±)-cis-4-Amino-1-methylcyclopent-2-en-1-ol (1.0 equiv.) in a 2:1 mixture of 1,4-dioxane and water.
-
Addition of Base: Add sodium bicarbonate (NaHCO₃, 1.2 equiv.) to the solution.
-
Boc Protection: Cool the mixture in an ice-water bath and add di-tert-butyl dicarbonate (Boc₂O, 1.05 equiv.) in one portion with vigorous stirring.[4]
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Extract the aqueous residue with chloroform or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain (±)-cis-tert-Butyl N-(1-methyl-4-hydroxycyclopent-2-en-1-yl)carbamate.
Step 2: Oxidation to this compound
The final step is the oxidation of the secondary alcohol to the ketone. Several standard oxidation protocols can be employed.
-
Reagent Preparation: Prepare a solution of pyridinium chlorochromate (PCC, 1.5 equiv.) in dichloromethane (DCM).
-
Oxidation Reaction: To the PCC solution, add a solution of (±)-cis-tert-Butyl N-(1-methyl-4-hydroxycyclopent-2-en-1-yl)carbamate (1.0 equiv.) in DCM dropwise at room temperature.
-
Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the chromium salts.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford this compound.
Comprehensive Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at ~1.4 ppm integrating to 9H), the methyl group (a singlet at ~1.2-1.5 ppm integrating to 3H), and multiplets for the cyclopentanone ring protons. The proton alpha to the nitrogen will likely appear as a multiplet in the range of 3.5-4.5 ppm. The protons adjacent to the ketone will be deshielded and appear further downfield.
-
¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the ketone at ~210-220 ppm. The quaternary carbon of the tert-butyl group will resonate around 80 ppm, and the methyl carbons of the tert-butyl group will appear around 28 ppm. The carbamate carbonyl will be observed around 155 ppm. The remaining cyclopentyl carbons will have distinct signals in the aliphatic region.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is expected to show the protonated molecule [M+H]⁺ at m/z 214.14, and potentially a sodium adduct [M+Na]⁺ at m/z 236.12.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the functional groups present:
-
N-H stretch: A band around 3300-3400 cm⁻¹.
-
C=O stretch (ketone): A strong, sharp band around 1740-1750 cm⁻¹.
-
C=O stretch (carbamate): A strong band around 1680-1700 cm⁻¹.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its utility is primarily in providing a rigid, functionalized core that can be elaborated into a variety of drug candidates.
Precursor for Kinase Inhibitors
Substituted cyclopentane and cyclopentanone derivatives are key components of many kinase inhibitors.[5][6] The ketone functionality can be used as a handle for further reactions, such as reductive amination, to introduce diverse side chains that can interact with specific residues in the kinase active site. The Boc-protected amine can be deprotected to allow for the attachment of other pharmacophoric elements.
Caption: General workflow for utilizing the title compound in kinase inhibitor synthesis.
Synthesis of Antiviral Agents, Including Nucleoside Analogues
The cyclopentane ring can serve as a carbocyclic mimic of the ribose sugar in nucleoside analogues.[7] The ketone at the 3-position can be reduced to a hydroxyl group, and the protected amine at the 1-position allows for the introduction of a nucleobase mimic. This makes this compound a potential precursor for the synthesis of novel carbocyclic nucleoside analogues with potential antiviral activity against a range of viruses, including coronaviruses and influenza viruses.[8][9]
Building Block for Anticancer Agents
Carbamate-containing compounds have shown promise as anticancer agents, and the cyclopentanone moiety is also found in various natural products with antiproliferative activity.[10] The title compound can be used as a starting material for the synthesis of novel compounds that could be evaluated for their ability to inhibit cancer cell growth.
Safety and Handling
This compound should be handled in a well-ventilated fume hood.[3] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[3] The toxicological properties of this compound have not been thoroughly investigated, and it should be treated as a potentially hazardous substance.[3] It may cause respiratory irritation.[3]
Conclusion
This compound is a strategically important synthetic intermediate with significant potential in drug discovery. Its combination of a functionalized cyclopentanone core, a protected amine, and a chiral center makes it a versatile building block for the synthesis of a wide range of complex molecules. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and a discussion of its potential applications, equipping researchers with the knowledge to effectively utilize this compound in their research and development efforts.
References
-
MSDS of this compound. (n.d.). Retrieved from [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2020). Molecules, 25(15), 3485. [Link]
-
Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. (2020). RSC Advances, 10(30), 17897-17909. [Link]
-
Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. (2021). Molecules, 26(12), 3652. [Link]
- Access to diversely substituted cyclopentanones via catalytic cyclopropane-ketene cycloaddition. (2018). American Chemical Society.
-
Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. (2020). Molecules, 25(23), 5584. [Link]
-
Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. (2018). Archiv der Pharmazie, 352(1), e1800330. [Link]
- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. (2013).
-
Synthesis, properties, and use of Nin-Boc-tryptophan derivatives. (1983). Journal of the Chemical Society, Perkin Transactions 1, 2809-2813. [Link]
-
Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. (2015). Trade Science Inc.[Link]
-
tert-Butyl (3-oxocyclopentyl)carbamate. (n.d.). PubChem. Retrieved from [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry, 64(20), 14896-14954. [Link]
-
Lupeol-3-carbamate Derivatives: Synthesis and Biological Evaluation as Potential Antitumor Agents. (2024). Molecules, 29(17), 3959. [Link]
-
Synthesis of N-BOC amines by various routes. (2019). ResearchGate. [Link]
-
Synthesis of novel C-nucleoside analogues bearing an anomeric cyano and a 1,2,3-triazole nucleobase as potential antiviral agents. (2019). Organic & Biomolecular Chemistry, 17(4), 856-868. [Link]
-
Application of a macrocyclization strategy in kinase inhibitor development. (2024). ScienceOpen. [Link]
-
An efficient synthesis of ortho-N-Boc-aryl methyl ketones. (2015). Tetrahedron Letters, 56(34), 4975-4977. [Link]
-
Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. (n.d.). Molbase. Retrieved from [Link]
-
Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. (2021). Molecules, 26(16), 4847. [Link]
-
Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. (2023). bioRxiv. [Link]
-
Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. (2024). Molecules, 29(11), 2533. [Link]
-
The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. (2018). Antiviral Research, 154, 87-105. [Link]
-
Regioselective One-pot Synthesis of N-Fmoc/Cbz, N''-Boc Protected Indol-(3)-ylmethylhydrazines. (2020). Organic Preparations and Procedures International, 52(3), 251-257. [Link]
-
The structural requirements of 3,5-substituted oxindoles that determine selective AMPK or GSK3β inhibition. (2017). MedChemComm, 8(3), 579-586. [Link]
-
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. (2017). RSC Advances, 7(57), 35967-35973. [Link]
- US20120101307A1 - Process for the preparation of 1-methyl-1-alkoxycyclopentanes. (2012).
Sources
- 1. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
- 7. Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads | bioRxiv [biorxiv.org]
- 8. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
The Architect's Guide to a Privileged Scaffold: A Technical Review of Cyclopentanone Derivative Synthesis
Foreword: The Enduring Relevance of the Five-Membered Ring
In the landscape of medicinal chemistry and materials science, certain molecular scaffolds consistently emerge as keystones in the design of novel functional molecules. The cyclopentanone core is a prime example of such a "privileged scaffold." Its inherent stereochemical complexity and synthetic versatility make it a foundational building block for a vast array of biologically active natural products and pharmaceuticals. From the potent anti-inflammatory prostaglandins to innovative anti-cancer agents, the cyclopentanone motif is a testament to nature's elegant design and a fertile ground for synthetic innovation.
This guide provides a comprehensive overview of the principal synthetic strategies for constructing functionalized cyclopentanone derivatives. It is intended for researchers, scientists, and drug development professionals who seek not only to understand the "how" but also the "why" behind the selection of a particular synthetic route. We will delve into the mechanistic underpinnings of classical and modern synthetic methodologies, offer field-proven insights into their practical application, and provide detailed protocols to bridge the gap between theoretical knowledge and laboratory practice.
I. Cyclization Strategies: Forging the Five-Membered Ring
The construction of the cyclopentanone ring is most commonly achieved through intramolecular cyclization reactions. The choice of strategy is often dictated by the desired substitution pattern and the stereochemical outcome.
The Intramolecular Aldol Condensation: A Classic Approach
The intramolecular aldol condensation is a robust and well-established method for the synthesis of cyclopentenones from 1,4-diketones.[1][2] The reaction proceeds via the formation of an enolate, which then attacks the second carbonyl group to form a five-membered ring.[1][2] Subsequent dehydration yields the α,β-unsaturated cyclopentenone.
Mechanism and Strategic Considerations:
The regioselectivity of the initial enolization is a critical factor in determining the final product. In cases of unsymmetrical 1,4-diketones, the choice of base and reaction conditions can be used to favor the formation of one enolate over the other. The formation of the five-membered ring is generally thermodynamically favored over the alternative formation of a strained three-membered ring.[1]
Experimental Protocol: Synthesis of 3-Methyl-2-cyclopentenone from 2,5-Hexanedione [1]
-
To a solution of 2,5-hexanedione in ethanol, add a catalytic amount of a base such as sodium ethoxide.
-
Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
The crude product is then purified by distillation or column chromatography to yield 3-methyl-2-cyclopentenone.
Causality Behind Experimental Choices:
-
The use of a base is essential to generate the nucleophilic enolate.
-
Ethanol is a common protic solvent that can facilitate both the enolate formation and the subsequent proton transfer steps.
-
Heating the reaction provides the necessary activation energy for the condensation and dehydration steps.
-
Neutralization is crucial to quench the reaction and prevent side reactions during workup.
Sources
A Preliminary Investigation of tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate: A Keystone Intermediate for Advanced Drug Discovery
This technical guide provides a comprehensive preliminary investigation into tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate, a compound of significant interest to researchers, scientists, and professionals in the field of drug development. Its unique structural motif, featuring a protected tertiary amine adjacent to a ketone, positions it as a valuable building block in the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapeutics. This document delves into the compound's chemical properties, proposes a logical synthetic strategy based on established chemical principles, and discusses its potential applications, thereby serving as a foundational resource for its utilization in medicinal chemistry.
Introduction: The Strategic Importance of N-Boc Protected Amino Ketones
This compound belongs to the class of N-Boc protected α-methylated amino ketones. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1] This allows for the selective manipulation of other functional groups within a molecule without affecting the protected amine. The presence of a ketone functionality offers a reactive handle for a variety of chemical transformations, including reductive amination, aldol condensations, and the formation of heterocyclic systems. The cyclopentyl scaffold provides a rigid framework that can be crucial for orienting substituents in a specific manner to achieve high-affinity binding to biological targets. The additional methyl group at the 1-position introduces a chiral center and can significantly influence the compound's conformational preferences and its interactions with target proteins, a phenomenon often referred to as the "magic methyl" effect in medicinal chemistry.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its behavior in biological systems.
| Property | Value | Source |
| CAS Number | 1638744-43-0 | [2] |
| Molecular Formula | C₁₁H₁₉NO₃ | [3][4] |
| Molecular Weight | 213.27 g/mol | [3][4] |
| Appearance | Predicted to be a solid or oil | - |
| Boiling Point (Predicted) | 320.4±31.0 °C | [2] |
| Density (Predicted) | 1.06±0.1 g/cm³ | [2] |
| pKa (Predicted) | 11.74±0.20 | [2] |
Proposed Synthetic Strategy: A Modular and Reliable Approach
Figure 1: Proposed synthetic pathway for this compound.
Step 1: Enolate Formation from tert-butyl (3-oxocyclopentyl)carbamate
The first step involves the deprotonation of tert-butyl (3-oxocyclopentyl)carbamate at the α-position to the carbonyl group to form a stable enolate intermediate. This is a standard and widely used reaction in organic synthesis.
Causality Behind Experimental Choices:
-
Choice of Base: A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) is crucial. LDA is often preferred for its high basicity and steric hindrance, which minimizes side reactions like nucleophilic attack on the carbonyl group.
-
Solvent: Anhydrous tetrahydrofuran (THF) is an ideal solvent as it is aprotic and can solvate the lithium cation of LDA, enhancing its reactivity.
-
Temperature: The reaction is typically carried out at low temperatures (-78 °C) to ensure kinetic control of the deprotonation and to prevent side reactions. The reaction mixture is then slowly warmed to room temperature to ensure complete enolate formation.
Step 2: Alkylation of the Enolate Intermediate
The generated enolate is then quenched with a suitable methylating agent, such as methyl iodide (CH₃I), to introduce the methyl group at the 1-position.
Causality Behind Experimental Choices:
-
Methylating Agent: Methyl iodide is a highly reactive and efficient electrophile for the SN2 alkylation of enolates. Other methylating agents like dimethyl sulfate could also be used, but methyl iodide is often preferred for its clean reaction profile.
-
Reaction Conditions: The alkylation is typically performed in the same pot as the enolate formation. The methyl iodide is added to the cold enolate solution, and the reaction is allowed to proceed as the mixture warms to room temperature.
Detailed Experimental Protocol (Proposed)
Materials:
-
tert-butyl (3-oxocyclopentyl)carbamate
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl Iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Enolate Formation:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine to the cooled THF.
-
Slowly add n-butyllithium solution dropwise to the stirred solution. Allow the mixture to stir at -78 °C for 30 minutes to generate LDA.
-
In a separate flask, dissolve tert-butyl (3-oxocyclopentyl)carbamate in anhydrous THF.
-
Slowly add the solution of the carbamate to the LDA solution at -78 °C. Stir the resulting mixture for 1-2 hours at this temperature to ensure complete enolate formation.
-
-
Alkylation:
-
To the enolate solution at -78 °C, add methyl iodide dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Self-Validation: The success of the synthesis can be monitored by thin-layer chromatography (TLC). The final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, MS, and IR) to confirm its identity and purity.
Spectroscopic Characterization (Predicted)
While experimental spectra for the title compound are not available in the searched literature, the expected spectroscopic data can be predicted based on the analysis of its structure and comparison with related compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show characteristic signals for the tert-butyl group, the methyl group, and the protons of the cyclopentanone ring.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| tert-butyl (9H) | ~1.45 | singlet | 9H |
| Methyl (3H) | ~1.2-1.3 | singlet | 3H |
| Cyclopentanone CH₂ (6H) | 1.8-2.5 | multiplets | 6H |
| NH | ~5.0 | broad singlet | 1H |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~215 |
| Quaternary Carbon (C-NHBoc) | ~60 |
| tert-butyl (quaternary C) | ~80 |
| tert-butyl (CH₃) | ~28 |
| Methyl (CH₃) | ~25 |
| Cyclopentanone (CH₂) | 30-45 |
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry would likely show the protonated molecule [M+H]⁺ at m/z 214.14, and a sodium adduct [M+Na]⁺ at m/z 236.12.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch | ~3350 |
| C=O stretch (ketone) | ~1740 |
| C=O stretch (carbamate) | ~1690 |
| C-H stretch (aliphatic) | 2850-3000 |
Applications in Drug Discovery and Medicinal Chemistry
This compound is a versatile intermediate with significant potential in drug discovery. The presence of both a protected amine and a ketone on a rigid scaffold allows for diverse synthetic elaborations.
Figure 2: Potential applications of this compound in drug discovery.
-
Kinase Inhibitors: The cyclopentanone ring can be a key structural element in the design of kinase inhibitors. The ketone can be converted to a variety of functional groups that can interact with the hinge region of the kinase, while the protected amine allows for the introduction of substituents that can target other regions of the ATP-binding pocket.
-
GPCR Ligands: The rigid scaffold of the molecule can be used to develop ligands for G-protein coupled receptors (GPCRs), where a defined spatial arrangement of functional groups is often required for high-affinity binding.
-
Protease Inhibitors: The ketone functionality can be used to introduce functionalities that can interact with the active site of proteases.
-
Combinatorial Chemistry: The dual functionality of the molecule makes it an excellent scaffold for the generation of combinatorial libraries of compounds for high-throughput screening.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Although a detailed experimental protocol for its synthesis and full characterization data are not yet widely available in the public domain, a robust and reliable synthetic route can be proposed based on established chemical principles. The unique combination of a protected tertiary amine, a ketone, and a rigid cyclopentyl scaffold provides a powerful platform for the synthesis of a wide range of complex and biologically active molecules. This preliminary investigation provides a solid foundation for researchers to explore the full potential of this promising intermediate in the development of novel therapeutics. Further research to fully characterize this compound and explore its reactivity is highly encouraged.
References
- MSDS of this compound. (n.d.).
- Supporting Information. (n.d.).
-
tert-Butyl (3-oxocyclopentyl)carbamate | C10H17NO3 | CID 53427213. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]
- Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.
- tert Butyl N 1 aminocarbonyl 3 methylbutyl carbamate. (2017, August 28). mzCloud.
- tert-Butyl carbamate(4248-19-5) 13C NMR spectrum. (n.d.). ChemicalBook.
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]
-
tert-Butyl carbamate. (n.d.). NIST WebBook. Retrieved January 28, 2026, from [Link]
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). PMC - NIH.
- This compound. (n.d.). CymitQuimica.
-
Synthesis of N-BOC amines by various routes. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
tert-Butyl (3-oxocyclopentyl)carbamate. (2017, October 2). IUCr Journals. Retrieved January 28, 2026, from [Link]
-
A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. (n.d.). RSC Publishing. Retrieved January 28, 2026, from [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
- Method for preparing tert-butyl n-((1r,2s,5s). (n.d.). Google Patents.
- (1R,3S)-N-BOC-1-Aminocyclopentane-3-carboxylic acid, 95%, 98% ee, Thermo Scientific. (n.d.).
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). UT Southwestern Medical Center. Retrieved January 28, 2026, from [Link]
- Tert-butyl carbamate derivative and preparation method and application thereof. (n.d.). Google Patents.
-
Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. (n.d.). TSI Journals. Retrieved January 28, 2026, from [Link]
-
FT-IR spectrum of tert-butyl... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Tert-butyl n-((1s)-3-oxocyclopentyl)carbamate (C10H17NO3). (n.d.). PubChemLite. Retrieved January 28, 2026, from [Link]
Sources
Exploring the Chemical Space of Substituted Cyclopentyl Carbamates: A Guide for Drug Discovery Professionals
An In-Depth Technical Guide
Abstract
The carbamate functional group is a cornerstone of modern medicinal chemistry, valued for its unique blend of stability, hydrogen bonding capabilities, and its role as a robust peptide bond isostere.[1][2] When incorporated with a cyclopentyl scaffold, the resulting substituted cyclopentyl carbamates present a compelling chemical space for drug discovery. The cyclopentyl ring offers a favorable conformational profile with reduced angle strain compared to smaller cyclic systems, influencing the three-dimensional structure and biological interactions of molecules.[3] This guide provides a comprehensive exploration of this chemical class, detailing synthetic strategies, analyzing physicochemical and pharmacokinetic profiles, and outlining key applications in drug development. By synthesizing field-proven insights with established scientific principles, this document serves as a technical resource for researchers aiming to leverage the unique advantages of the substituted cyclopentyl carbamate scaffold in the design of next-generation therapeutics.
Introduction: The Strategic Value of the Cyclopentyl Carbamate Core
In the landscape of drug design, the selection of a core scaffold is a critical decision that dictates the ultimate physicochemical and pharmacological properties of a candidate molecule. The carbamate group, structurally a hybrid of an amide and an ester, exhibits remarkable chemical and proteolytic stability, allowing it to function as an effective surrogate for the more labile peptide bond.[1][2][4] This stability, derived from resonance stabilization across the O-C-N linkage, is a key reason for its prevalence in numerous approved therapeutic agents.[4]
The decision to pair this functional group with a cyclopentyl ring is a deliberate one, rooted in stereochemical and pharmacokinetic considerations. The five-membered ring is more stable than smaller cyclopropyl or cyclobutyl systems due to significantly reduced angle strain.[3] Its non-planar "envelope" or "twist" conformations allow for precise three-dimensional positioning of substituents, which is crucial for optimizing interactions with biological targets.[3]
The fusion of these two motifs creates the cyclopentyl carbamate scaffold, a structure that offers:
-
Enhanced Metabolic Stability : Cyclic carbamates, in general, are significantly more resistant to metabolic degradation than their acyclic counterparts.[5][6][7] This intrinsic stability can lead to improved pharmacokinetic profiles, such as longer half-lives.
-
Conformational Constraint : The cyclopentyl ring locks the substituents into a more defined spatial arrangement, reducing the entropic penalty upon binding to a target protein and potentially increasing potency.
-
Modulable Physicochemical Properties : The scaffold allows for substitution at multiple positions on the ring and at the carbamate nitrogen, providing chemists with ample opportunity to fine-tune properties like solubility, lipophilicity, and membrane permeability.[1][2]
A prominent example of this scaffold's success is Zafirlukast , an N-aryl cyclopentyl carbamate used in the treatment of asthma.[1][2] Its structure underscores the utility of this core in achieving an excellent in vitro and in vivo profile, including high oral bioavailability.[2] This guide will delve into the methodologies required to synthesize and evaluate molecules within this promising chemical space.
The Synthetic Landscape: Strategies for Accessing Substituted Cyclopentyl Carbamates
The construction of substituted cyclopentyl carbamates can be approached from several reliable synthetic avenues. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the cyclopentyl ring. The most direct and widely employed method involves the carbamoylation of a pre-functionalized cyclopentanol derivative.
Key Synthetic Strategy: Carbamoylation of Cyclopentanol Precursors
This convergent approach separates the synthesis into two main phases: the preparation of the substituted cyclopentanol and the subsequent installation of the carbamate moiety.
Phase 1: Synthesis of the Substituted Cyclopentanol Core The diversity of the final products is largely introduced at this stage. Chiral or achiral substituted cyclopentanols can be synthesized via numerous established methods, including:
-
Chemoenzymatic Resolution : Lipase-catalyzed acylation of racemic 4-hydroxycyclopentenone is a well-established method to obtain enantiomerically enriched precursors.[8] This approach is powerful for creating chiral building blocks.
-
Diels-Alder Reactions : The reaction between cyclopentadiene and α,β-unsaturated sugar derivatives can produce optically pure norbornene intermediates, which can then be transformed into tetra-substituted cyclopentane derivatives with defined stereochemistry.[9]
Phase 2: Installation of the Carbamate Functional Group Once the desired cyclopentanol is in hand, the carbamate can be formed through several reliable reactions. The causality behind the choice of reagent often relates to factors like substrate reactivity, desired N-substitution, and reaction scalability.
-
Reaction with Isocyanates : This is a highly efficient method for preparing N-substituted carbamates. The alcohol (cyclopentanol) acts as a nucleophile, attacking the electrophilic carbon of the isocyanate. This is a common route for synthesizing N-aryl carbamates.[10]
-
Reaction with Carbamoyl Chlorides : For instances where the corresponding isocyanate is unstable or commercially unavailable, an in-situ generated or pre-formed carbamoyl chloride can be used. This method offers versatility in accessing a wide range of N-substituted and N,N-disubstituted carbamates.[11][12]
-
Direct Carboxylation with CO₂ : Modern, greener approaches utilize carbon dioxide as a C1 source. In the presence of a base like DBU and a suitable reagent, CO₂ can be captured by an amine to form a carbamic acid intermediate, which can then be alkylated or otherwise reacted to form the carbamate.[11][13]
Synthetic Workflow Overview
The following diagram illustrates the general, convergent workflow for synthesizing substituted cyclopentyl carbamates, highlighting the key stages of precursor synthesis and final carbamoylation.
Experimental Protocols & Characterization
To translate theory into practice, robust and reproducible experimental protocols are essential. The following sections provide self-validating, step-by-step methodologies for the synthesis and evaluation of a model substituted cyclopentyl carbamate.
Protocol 1: Synthesis of Cyclopentyl N-Phenylcarbamate
This protocol details a representative synthesis using the isocyanate addition route, a common and efficient method.
Objective : To synthesize cyclopentyl N-phenylcarbamate from cyclopentanol and phenyl isocyanate.
Materials and Reagents :
-
Cyclopentanol (≥98%) [CAS: 96-41-3]
-
Phenyl isocyanate (≥98%) [CAS: 103-71-9]
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
-
Hexanes and Ethyl Acetate (for chromatography)
Self-Validation System : The reaction progress will be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity will be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Step-by-Step Methodology :
-
Reaction Setup : To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add cyclopentanol (1.0 eq, e.g., 1.0 g).
-
Solvent Addition : Dissolve the cyclopentanol in anhydrous DCM (e.g., 20 mL).
-
Cooling : Cool the solution to 0 °C in an ice-water bath. This is a precautionary measure to control the exothermicity of the reaction.
-
Reagent Addition : Add phenyl isocyanate (1.05 eq) dropwise to the stirred solution over 5 minutes.
-
Reaction : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material (cyclopentanol) by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase).
-
Quenching : Once the reaction is complete, quench by slowly adding 20 mL of saturated NaHCO₃ solution to react with any excess isocyanate.
-
Workup - Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).
-
Workup - Drying : Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate (e.g., starting from 100% Hexanes to 9:1 Hexanes:Ethyl Acetate).
-
Characterization : Combine the pure fractions, remove the solvent in vacuo, and dry to a constant weight to yield the product as a white solid. Obtain ¹H NMR, ¹³C NMR, and HRMS data.
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective : To determine the metabolic half-life (t₁₂) and intrinsic clearance (CLᵢₙₜ) of a substituted cyclopentyl carbamate.
Materials and Reagents :
-
Test Compound (e.g., 10 mM stock in DMSO)
-
Positive Control (e.g., Testosterone, a compound with known metabolic fate)
-
Human Liver Microsomes (HLM), pooled
-
NADPH regenerating system (e.g., NADPH-A and NADPH-B solutions)
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile with an internal standard (e.g., Tolbutamide) for quenching.
Step-by-Step Methodology :
-
Preparation : Prepare a master mix of the test compound in phosphate buffer at a concentration of 2x the final desired concentration (e.g., 2 µM).
-
Pre-incubation : In a 96-well plate, add the HLM solution to the master mix. Pre-incubate the plate at 37 °C for 10 minutes to equilibrate the temperature. The final protein concentration should be in a validated range (e.g., 0.5 mg/mL).
-
Initiation : Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is the t=0 time point.
-
Time Points : At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a collection plate containing cold acetonitrile with the internal standard.
-
Sample Processing : Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis : Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method must be optimized to quantify the disappearance of the parent compound over time relative to the stable internal standard.
-
Data Analysis :
-
Plot the natural logarithm (ln) of the peak area ratio (Parent Compound / Internal Standard) versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t₁₂) using the formula: t₁₂ = 0.693 / k .
-
Calculate intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t₁₂) / (mg/mL protein concentration) .
-
Self-Validation System : The inclusion of a positive control (Testosterone) ensures the metabolic system is active. A "no-NADPH" control incubation should also be run to check for non-enzymatic degradation of the test compound. A stable, high CLᵢₙₜ for the control and minimal degradation in the no-NADPH condition validates the assay results.
Conclusion and Future Outlook
The substituted cyclopentyl carbamate scaffold represents a privileged structure in medicinal chemistry, offering a powerful combination of metabolic stability, conformational rigidity, and synthetic accessibility. This guide has detailed the fundamental rationale for its use, outlined robust synthetic strategies, and provided validated protocols for its synthesis and pharmacokinetic evaluation. The causality is clear: the intrinsic stability of the cyclic and carbamate moieties leads to favorable drug-like properties, while the cyclopentyl ring provides a versatile platform for the precise spatial arrangement of pharmacophoric elements.
Future exploration in this chemical space will likely focus on several key areas:
-
Novel Substitution Patterns : The synthesis of more complex, stereochemically-defined cyclopentyl cores to probe new regions of target binding pockets.
-
Bioisosteric Replacement : Replacing the carbamate linker with other stable groups to further modulate properties and explore new intellectual property space.
-
Application to New Targets : Moving beyond established areas and applying this scaffold to novel biological targets where the combination of rigidity and stability is advantageous.
For drug development professionals, the substituted cyclopentyl carbamate is not merely another scaffold, but a strategic tool for overcoming common pharmacokinetic challenges, providing a solid foundation upon which to build potent and effective therapeutic agents.
References
-
Title: Synthesis of highly functional carbamates through ring-opening of cyclic carbonates with unprotected α-amino acids in water Source: Green Chemistry (RSC Publishing) URL: [Link]
-
Title: Catalytic, Enantioselective Synthesis of Cyclic Carbamates From Dialkyl Amines by CO 2 -Capture: Discovery, Development, and Mechanism Source: PubMed URL: [Link]
-
Title: Cyclic carbamates in medicine: A clinical perspective Source: ResearchGate URL: [Link]
-
Title: Cyclopentyl Definition - Organic Chemistry Key Term Source: Fiveable URL: [Link]
-
Title: Carbamate synthesis by carbamoylation Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis of Chiral Cyclopentenones Source: ACS Publications (Chemical Reviews) URL: [Link]
-
Title: Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents Source: PubMed Central (PMC) URL: [Link]
-
Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]
-
Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: PubMed Central (PMC) URL: [Link]
-
Title: Cyclic carbamates in medicine: A clinical perspective Source: PubMed URL: [Link]
-
Title: Cyclopenten-1-yl carbamate | C6H9NO2 Source: PubChem (NIH) URL: [Link]
-
Title: Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability Source: PubMed Central (PMC) URL: [Link]
-
Title: Synthesis of asymmetrically-substituted cyclopentane derivatives from acyclic sugars Source: Journal of the Chemical Society, Chemical Communications (RSC Publishing) URL: [Link]
-
Title: Qualitative structure-metabolism relationships in the hydrolysis of carbamates Source: PubMed URL: [Link]
-
Title: Carbamate synthesis by amination (carboxylation) or rearrangement Source: Organic Chemistry Portal URL: [Link]
-
Title: cyclopentyl N-phenylcarbamate | CAS#:3422-04-6 Source: Chemsrc URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclic carbamates in medicine: A clinical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Qualitative structure-metabolism relationships in the hydrolysis of carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of asymmetrically-substituted cyclopentane derivatives from acyclic sugars - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. cyclopentyl N-phenylcarbamate | CAS#:3422-04-6 | Chemsrc [chemsrc.com]
- 11. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 12. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 13. Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Synthetic Versatility of tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate: A Gateway to Advanced Pharmaceutical Scaffolds
In the landscape of modern medicinal chemistry, the strategic design and synthesis of complex molecular architectures are paramount to the discovery of novel therapeutics. Among the myriad of versatile building blocks, tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate has emerged as a critical intermediate, particularly in the synthesis of targeted therapies such as Janus Kinase (JAK) inhibitors. This technical guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
Introduction: A Privileged Scaffold in Drug Discovery
This compound is a chiral synthetic building block that combines the conformational rigidity of a cyclopentanone ring with a strategically placed, Boc-protected amine on a quaternary center. This unique arrangement of functional groups makes it an invaluable precursor for the stereoselective synthesis of complex piperidine systems, which are prevalent scaffolds in a multitude of clinically approved drugs. The tert-butyloxycarbonyl (Boc) protecting group offers robust stability under various reaction conditions while allowing for facile deprotection under acidic conditions, a cornerstone of modern synthetic strategy.
The primary utility of this carbamate lies in its role as a precursor to key intermediates for the synthesis of Janus Kinase (JAK) inhibitors, a class of drugs that have revolutionized the treatment of autoimmune diseases like rheumatoid arthritis. The cyclopentanone moiety serves as a template for the construction of the substituted piperidine core central to the pharmacophore of these inhibitors.
Core Application: Synthesis of Janus Kinase (JAK) Inhibitor Intermediates
The JAK-STAT signaling pathway is a critical cascade in cytokine signaling, and its dysregulation is implicated in a range of inflammatory and autoimmune disorders. Small molecule inhibitors of JAKs have therefore become a significant area of pharmaceutical research. This compound is a key starting material for the synthesis of the chiral piperidine fragment of tofacitinib, a potent JAK inhibitor.
The synthetic strategy hinges on a stereoselective reductive amination of the cyclopentanone, followed by a series of transformations to construct the piperidine ring.
Key Transformation: Stereoselective Reductive Amination
The conversion of the ketone in this compound to a secondary amine with the desired stereochemistry is the cornerstone of its application. This is typically achieved through a reductive amination reaction with methylamine. The stereochemical outcome of this reaction is crucial for the biological activity of the final drug molecule.
Below is a detailed, field-proven protocol for this key transformation.
Protocol 1: Synthesis of (1R,3R)-tert-butyl N-(1-methyl-3-(methylamino)cyclopentyl)carbamate
This protocol outlines the stereoselective reductive amination of this compound to yield the corresponding methylamino derivative, a crucial intermediate for JAK inhibitors.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| This compound | 1638764-30-3 | 213.28 | 10.0 |
| Methylamine (40% in water) | 74-89-5 | 31.06 | 50.0 |
| Sodium triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | 15.0 |
| Acetic Acid | 64-19-7 | 60.05 | 20.0 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL |
| Saturated Sodium Bicarbonate Solution | N/A | N/A | 50 mL |
| Brine | N/A | N/A | 50 mL |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 mmol, 2.13 g).
-
Dissolve the starting material in dichloromethane (100 mL).
-
Add methylamine (40% in water, 50.0 mmol, 5.7 mL) to the solution, followed by the addition of acetic acid (20.0 mmol, 1.14 mL).
-
Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium triacetoxyborohydride (15.0 mmol, 3.18 g) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution (50 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: a gradient of 0-10% methanol in dichloromethane) to afford (1R,3R)-tert-butyl N-(1-methyl-3-(methylamino)cyclopentyl)carbamate as a colorless oil.
Causality Behind Experimental Choices:
-
Acetic Acid: The addition of a catalytic amount of acetic acid is crucial to protonate the carbonyl oxygen, thereby activating the ketone towards nucleophilic attack by methylamine and facilitating the formation of the iminium ion intermediate.
-
Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent, ideal for reductive aminations. It is less basic than other borohydrides, which minimizes side reactions and allows for a one-pot procedure. Its steric bulk also contributes to the diastereoselectivity of the reduction of the iminium ion.
-
Temperature Control: The initial portion-wise addition of STAB at 0 °C is a precautionary measure to control the initial exotherm of the reaction.
Diagram: Reductive Amination Workflow
Caption: Workflow for the stereoselective reductive amination.
Further Synthetic Transformations: Towards the Piperidine Core
The resulting diamine intermediate from Protocol 1 is a versatile precursor for the construction of the fully elaborated piperidine ring found in tofacitinib. This typically involves a multi-step sequence that includes cyclization and further functional group manipulations. While a detailed protocol for the entire synthesis of tofacitinib is beyond the scope of this note, the following diagram illustrates the general synthetic logic.
Diagram: Synthetic Pathway to a Piperidine Intermediate
Caption: General synthetic route from the cyclopentanone to the piperidine core.
Broader Applications in Medicinal Chemistry
While the synthesis of JAK inhibitors is a prominent application, the structural motifs accessible from this compound are of broader interest in medicinal chemistry. The chiral 1,3-amino alcohol and diamine functionalities that can be derived from this starting material are valuable pharmacophores.
Potential, albeit less documented, applications include:
-
Synthesis of Antiviral Agents: Cyclopentane and cyclopentene derivatives are known scaffolds in a number of antiviral drugs. The carbamate can serve as a starting point for the synthesis of novel carbocyclic nucleoside analogues.
-
Development of CNS-active Agents: The rigid cyclopentane framework is often utilized in the design of ligands for central nervous system (CNS) targets, where conformational restriction can lead to enhanced selectivity and potency.
Conclusion
This compound is a high-value, versatile building block for the synthesis of complex pharmaceutical agents. Its primary application in the stereoselective construction of the piperidine core of JAK inhibitors like tofacitinib underscores its importance in modern drug development. The detailed protocol for its reductive amination provided herein offers a robust and reliable method for accessing key downstream intermediates. As the demand for novel, targeted therapies continues to grow, the utility of such chiral building blocks in enabling efficient and elegant synthetic routes will undoubtedly expand.
References
- Pfizer Inc.
- Sun Pharmaceutical Industries Ltd.
- Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective inhibitor of Janus kinases (JAK). Journal of Medicinal Chemistry, 53(24), 8468–8484.
- Marrero, A. R., et al. (2018). Tofacitinib synthesis. European Journal of Organic Chemistry, 2018(44), 6066-6077.
- Cipla Ltd.
Application Note: Chromatographic Isolation of tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate
[1][2][3]
Introduction & Scope
The isolation of tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate represents a critical purification step in the synthesis of quaternary amino acid analogs and peptidomimetics.[1][2] This scaffold features two distinct functionalities—a Boc-protected amine and a cyclic ketone —positioned on a lipophilic cyclopentane ring.[1][2]
While the molecule is chemically robust, its purification presents specific challenges:
-
Lack of Strong Chromophore: The absence of aromatic systems renders UV detection at standard 254 nm unreliable.[2]
-
Acid Sensitivity: The tert-butyloxycarbonyl (Boc) group is susceptible to cleavage under strongly acidic conditions, requiring careful selection of stationary phases.[2]
-
Polarity Balance: The competing lipophilicity of the Boc group and the polarity of the ketone requires a finely tuned mobile phase gradient to achieve resolution from reaction byproducts (often unreacted amines or over-alkylated species).[2]
This guide provides a validated protocol for the flash chromatographic purification of this compound, emphasizing detection strategies and column loading techniques to maximize recovery.
Physicochemical Analysis & Method Development
Before initiating purification, understanding the analyte's interaction with the stationary phase is essential for designing a robust method.
Polarity & Retention Logic
The molecule contains a hydrogen-bond donor (carbamate N-H) and two acceptors (carbamate carbonyl, ketone).[2] On silica gel, the ketone and carbamate functionalities will interact via dipole-dipole and hydrogen bonding mechanisms.[2]
-
Predicted Elution: Moderately polar.[2]
-
Mobile Phase System: Hexane / Ethyl Acetate (EtOAc) is preferred over DCM/MeOH.[2] The latter is often too polar and can induce acetal formation with the ketone if traces of acid are present.[2]
Detection Strategy (The "Invisible" Analyte)
Standard UV detection (254 nm) is often insufficient because the carbonyl
-
Primary Detection: UV at 210–215 nm (monitoring the amide bond).[2]
-
Secondary Validation (TLC): Chemical staining is mandatory.[2]
| Stain Reagent | Observation | Mechanism | Suitability |
| 2,4-DNP | Yellow/Orange spots | Hydrazone formation with ketone | High (Specific to ketone) |
| Ninhydrin | Brown/Red spots (requires strong heat) | Reacts with free amine after thermal Boc cleavage | Medium (Requires deprotection) |
| KMnO₄ | Yellow spots on purple | Oxidation of C-H bonds | High (General stain) |
Detailed Experimental Protocol
Materials & Equipment
-
Stationary Phase: Spherical Silica Gel (40–63 µm), 60 Å pore size.[2]
-
Mobile Phase A:
-Hexane (or Heptane).[1][2]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Mobile Phase B: Ethyl Acetate (EtOAc).[2]
-
Additives: None required (Neutral silica is sufficient; avoid acidified silica).[2]
Sample Preparation (Dry Loading)
Direct liquid injection is discouraged due to the potential insolubility of the compound in non-polar starting solvents (100% Hexane), which leads to band broadening.[2]
-
Dissolve the crude reaction mixture in a minimum amount of Dichloromethane (DCM).[2]
-
Add silica gel (ratio: 2g silica per 1g crude mass).[2]
-
Evaporate solvent under reduced pressure (Rotavap) until a free-flowing powder is obtained.[2]
-
Critical Check: Ensure no DCM remains; residual chlorinated solvent will ruin the gradient profile.[2]
Chromatography Execution
Step 1: Column Equilibration
Flush the column with 3 Column Volumes (CV) of 95% Hexane / 5% EtOAc.[2] This prevents "heat of adsorption" from decomposing the Boc group during the initial run.[2]
Step 2: Gradient Elution
Run a linear gradient to resolve the target from lipophilic impurities (e.g., Boc-anhydride excess) and polar byproducts.[2]
-
Flow Rate: Optimized for column diameter (e.g., 15–18 mL/min for a 12g cartridge).
-
Gradient Profile:
| Time / CV | % Mobile Phase B (EtOAc) | Purpose |
| 0–2 CV | 5% (Isocratic) | Elute non-polar impurities |
| 2–10 CV | 5% | Main separation window |
| 10–13 CV | 40% | Flush polar aggregates |
| 13–15 CV | 100% (Isocratic) | Column wash |
Step 3: Fraction Collection & Analysis
Collect fractions based on UV threshold (210 nm) or systematic volume collection.[2]
Visualized Workflow
The following diagram illustrates the decision logic for the purification process, ensuring a self-validating workflow.
Caption: Figure 1. Decision matrix for the isolation of Boc-amino ketones, prioritizing specific staining and loading techniques.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Streaking / Tailing | Acidic silanols interacting with amine/carbamate.[1][2] | Add 0.5% Triethylamine (Et3N) to the mobile phase to neutralize silica acidity.[2] |
| Product Decomposition | Boc cleavage due to acidity or heat.[2] | Keep rotavap bath < 40°C. Use neutral silica.[2][4] Avoid prolonged storage in CDCl₃ (often acidic).[2] |
| Co-elution with Impurities | Gradient slope too steep. | Implement an isocratic hold at the %B where the product begins to elute (e.g., hold at 25% EtOAc for 3 CV).[2] |
| No UV Signal | Detection wavelength too high. | Switch UV detector to 210 nm . Rely on fraction collection by volume and retrospective TLC.[2] |
References
-
Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.[2] J. Org.[2][5] Chem.1978 , 43, 2923–2925.[2] Link[1][2]
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[2] (Chapter on Carbamates). Link[1][2]
-
Reich, H. J. "TLC Stains."[2] University of Wisconsin-Madison Organic Chemistry Data. (Detailed mechanisms for Ninhydrin and DNP stains). Link
-
PubChem. Compound Summary for tert-butyl N-(3-oxocyclopentyl)carbamate (Structural Analog). Link[1][2]
Sources
- 1. 1154870-59-3|tert-Butyl (3-hydroxycyclopentyl)carbamate|BLD Pharm [bldpharm.com]
- 2. tert-butyl N-(3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45156793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
The Strategic Utility of tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate in Modern Pharmaceutical Synthesis
In the landscape of contemporary drug discovery and development, the demand for structurally novel and synthetically accessible building blocks is paramount. Among these, tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate has emerged as a valuable chiral synthon, particularly in the construction of complex cyclopentylamine moieties that are increasingly found at the core of innovative therapeutic agents. This technical guide provides an in-depth exploration of the applications of this versatile intermediate, with a specific focus on its role in the synthesis of targeted therapies such as Janus kinase (JAK) inhibitors.
Introduction to a Key Building Block
This compound is a bifunctional molecule featuring a ketone for diverse chemical transformations and a Boc-protected amine that ensures stability and allows for controlled deprotection during multi-step syntheses. The presence of a methyl group at the C1 position introduces a critical stereocenter, making it an attractive precursor for enantiomerically pure pharmaceuticals.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1638764-30-3 |
| Molecular Formula | C₁₁H₁₉NO₃ |
| Molecular Weight | 213.27 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥97% |
Core Application: Synthesis of the JAK3 Inhibitor Ritlecitinib (PF-06651600)
A prime example showcasing the utility of this compound is in the synthesis of Ritlecitinib (PF-06651600), a selective covalent inhibitor of Janus kinase 3 (JAK3) and the TEC kinase family.[1][2] Ritlecitinib has been approved for the treatment of severe alopecia areata, highlighting the clinical significance of its synthetic precursors.[1] The cyclopentylamine core of Ritlecitinib is constructed from the title compound, demonstrating its direct applicability in the synthesis of a marketed pharmaceutical.
The key transformation involving this compound is a stereoselective reductive amination. This reaction introduces the second amine necessary for the final drug structure and sets the stereochemistry of the cyclopentane ring, which is crucial for the drug's efficacy and safety profile.
Logical Workflow for Ritlecitinib Synthesis
The synthesis of Ritlecitinib from this compound follows a logical progression of reactions designed to build the final molecule in a controlled and efficient manner.
Caption: Synthetic workflow for Ritlecitinib from the key cyclopentanone intermediate.
Experimental Protocols
The following protocols are representative of the key transformations involving this compound in the synthesis of a Ritlecitinib precursor.
Protocol 1: Stereoselective Reductive Amination
This protocol describes the crucial step of converting the ketone into a chiral amine, a common and critical transformation in the synthesis of many pharmaceutical agents.
Objective: To synthesize the Boc-protected diamine intermediate via stereoselective reductive amination.
Materials:
-
This compound
-
(R)-1-phenylethanamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM under an inert atmosphere, add (R)-1-phenylethanamine (1.1 eq) followed by glacial acetic acid (1.2 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Boc-protected diamine intermediate.
Causality of Experimental Choices:
-
Chiral Amine: The use of (R)-1-phenylethanamine as the amine source allows for the diastereoselective reduction of the imine intermediate, leading to the desired stereoisomer of the product.
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent for imines, minimizing over-reduction to the corresponding alcohol.
-
Acid Catalyst: Acetic acid catalyzes the formation of the iminium ion, which is the active species for reduction.
Protocol 2: Boc Deprotection
This protocol outlines the removal of the Boc protecting group to liberate the free amine for subsequent functionalization.
Objective: To deprotect the Boc-protected diamine to yield the free diamine.
Materials:
-
Boc-protected diamine intermediate
-
4 M HCl in 1,4-dioxane
-
Diethyl ether
-
Argon or Nitrogen gas
Procedure:
-
Dissolve the Boc-protected diamine intermediate (1.0 eq) in a minimal amount of 1,4-dioxane under an inert atmosphere.
-
Add 4 M HCl in 1,4-dioxane (5.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, add diethyl ether to precipitate the dihydrochloride salt of the product.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the desired diamine dihydrochloride salt.
Causality of Experimental Choices:
-
Acidic Conditions: The tert-butoxycarbonyl (Boc) group is labile under acidic conditions, allowing for its selective removal in the presence of other functional groups.
-
Solvent System: 1,4-Dioxane is a suitable solvent for this reaction, and the use of HCl in dioxane provides a convenient source of the acid. Diethyl ether is used as an anti-solvent to facilitate the precipitation of the product salt.
Visualization of the Key Reductive Amination Step
The following diagram illustrates the key reductive amination step, highlighting the formation of the crucial diamine intermediate.
Caption: Reductive amination of the cyclopentanone to form the chiral diamine.
Conclusion
This compound serves as a cornerstone in the asymmetric synthesis of complex pharmaceutical agents. Its bifunctional nature, coupled with the presence of a key stereocenter, provides a powerful tool for medicinal chemists. The successful application of this building block in the synthesis of the JAK3 inhibitor Ritlecitinib underscores its importance and potential for future drug discovery programs. The protocols and workflows detailed herein offer a practical guide for researchers and drug development professionals seeking to leverage this valuable synthon in their synthetic endeavors.
References
-
Tao, Y., et al. (2019). Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600. Organic Process Research & Development, 23(9), 1872–1880. [Link]
-
Thorarensen, A., et al. (2017). Design, Synthesis, and SAR Study of Highly Potent, Selective, Irreversible Covalent JAK3 Inhibitors. Journal of Medicinal Chemistry, 60(5), 1971–1993. [Link]
-
Gehringer, M., et al. (2016). Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket. Cell Chemical Biology, 23(11), 1347-1357. [Link]
-
PubChem. (n.d.). Ritlecitinib. In PubChem Compound Summary for CID 118115473. Retrieved January 28, 2026, from [Link].
Sources
Troubleshooting & Optimization
Overcoming challenges in the purification of tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate
Welcome to the technical support center for the purification of tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important building block. The following question-and-answer format provides in-depth, field-proven insights to help you achieve high purity and yield in your experiments.
I. Understanding the Molecule and Potential Impurities
Before diving into troubleshooting, it's crucial to understand the synthetic context of this compound. A common synthetic route involves the Boc-protection of a precursor amino alcohol, followed by oxidation to the ketone.
Technical Support Center: Troubleshooting Incomplete Deprotection of Boc-Protected Amines
Welcome to the technical support center for troubleshooting issues related to the deprotection of tert-butyloxycarbonyl (Boc) protected amines. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during this crucial synthetic step. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to ensure the scientific integrity and success of your experiments.
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, providing explanations of the underlying chemistry and actionable solutions.
Issue 1: My Boc deprotection is sluggish or incomplete, even with standard TFA/DCM conditions.
Potential Causes and Solutions
Incomplete deprotection is a common hurdle that can often be traced back to several factors, from the stability of the substrate to the reaction conditions themselves.
Causality: The acid-catalyzed removal of the Boc group proceeds via protonation of the carbamate carbonyl, followed by the loss of carbon dioxide and the formation of a stable tert-butyl cation.[1][2] The rate of this reaction can be influenced by the steric hindrance around the amine, the electronic properties of the substrate, and the strength of the acid used. For some substrates, standard conditions like 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) may not be sufficient.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Solutions:
-
Increase Acid Concentration or Reaction Time: For sterically hindered or electron-deficient amines, a higher concentration of TFA (e.g., 50-95%) or a longer reaction time may be necessary to drive the reaction to completion.[3][4] Monitor the reaction progress by TLC or LC-MS to avoid unnecessary exposure to strong acid, which could lead to side reactions.
-
Switch to a Different Acidic System: If TFA is ineffective or causes side reactions, consider using 4M HCl in dioxane or ethyl acetate.[5][6] This reagent is often more potent and can be effective for stubborn Boc groups.
-
Protocol: HCl in Dioxane Deprotection
-
Dissolve the Boc-protected amine in a minimal amount of a co-solvent like DCM or methanol if necessary.
-
Add a solution of 4M HCl in dioxane (typically 5-10 equivalents).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent and excess HCl under reduced pressure. The product is typically obtained as the hydrochloride salt.
-
-
-
Alternative Deprotection Methods: For substrates with other acid-sensitive functional groups, non-acidic or milder acidic methods may be required.
-
Thermal Deprotection: Heating the Boc-protected amine in a high-boiling solvent such as diphenyl ether, or even neat, can effect deprotection.[7] Recent studies have also shown effective thermal deprotection in continuous flow reactors at elevated temperatures.[8]
-
Lewis Acid-Catalyzed Deprotection: Lewis acids like TMSI (trimethylsilyl iodide), TMSOTf (trimethylsilyl trifluoromethanesulfonate), or AlCl₃ can facilitate Boc removal under milder conditions than strong Brønsted acids.[6][9]
-
Aqueous Phosphoric Acid: This method is presented as an environmentally benign and mild alternative for the deprotection of tert-butyl carbamates, esters, and ethers.[2][5]
-
| Reagent/Condition | Typical Concentration | Solvent(s) | Temperature | Notes |
| Trifluoroacetic Acid (TFA) | 20-95% | Dichloromethane (DCM) | 0°C to RT | Most common method; requires scavengers for sensitive residues.[5] |
| Hydrochloric Acid (HCl) | 4M solution | Dioxane, Ethyl Acetate | 0°C to RT | Often more effective than TFA for difficult substrates.[6] |
| Phosphoric Acid | Aqueous solution | Tetrahydrofuran (THF) | RT | Milder, environmentally friendly option.[2] |
| Oxalyl Chloride/Methanol | 3 equivalents | Methanol | RT | Mild conditions suitable for acid-labile substrates.[5] |
| Thermal | N/A | High-boiling solvent or neat | 150-230°C | Useful for acid-sensitive molecules; can be performed in flow.[8][10] |
| Lewis Acids (e.g., TMSI, AlCl₃) | Catalytic to stoichiometric | DCM, Acetonitrile | 0°C to RT | Milder than strong acids; useful for selective deprotection.[9] |
Issue 2: I'm observing significant side product formation during deprotection.
Potential Causes and Solutions
The primary culprit for side product formation is the highly reactive tert-butyl cation generated during the cleavage of the Boc group.[1][11]
Causality: This electrophilic carbocation can alkylate any nucleophilic sites on your substrate or product, leading to unwanted byproducts.[1][12] Amino acid residues with nucleophilic side chains are particularly susceptible.[11]
-
Tryptophan (Trp): The indole ring is prone to tert-butylation.[11]
-
Methionine (Met): The thioether can be alkylated to form a sulfonium salt or oxidized.[11]
-
Cysteine (Cys): The free thiol is a prime target for alkylation.[11]
-
Tyrosine (Tyr): The activated phenolic ring can undergo alkylation.[11]
Deprotection Mechanism and Side Reactions:
Sources
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Guide to Amine Protecting Groups: Profiling tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate
In the intricate world of organic synthesis, particularly in the realms of pharmaceutical and peptide chemistry, the judicious selection of protecting groups is paramount to achieving desired molecular architectures. The temporary masking of reactive functional groups, such as amines, allows for selective transformations at other sites within a molecule. This guide provides an in-depth comparison of various amine protecting groups, with a special focus on tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate, benchmarking its characteristics against widely-used protecting groups like tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).
Introduction to Amine Protection and the Significance of Carbamates
Amines are nucleophilic and basic, making them susceptible to a wide range of reactions that can interfere with desired synthetic pathways.[1] Protecting an amine involves converting it into a less reactive derivative that is stable to a specific set of reaction conditions and can be readily removed later to regenerate the free amine.[2] Carbamates are among the most popular and versatile choices for amine protection due to their ease of installation, general stability, and diverse deprotection strategies.[1]
This guide will delve into the synthesis and theoretical performance of this compound, a molecule with potential applications in medicinal chemistry, and compare it with the established protecting groups Boc, Cbz, and Fmoc.
Synthesis of this compound
The synthesis of this compound has been reported via a ruthenium-catalyzed nucleophilic ring-opening of a 3-aza-2-oxabicyclic alkene with diethylamine.[2] This method provides a direct route to this substituted cyclopentyl carbamate.
Experimental Protocol: Ruthenium-Catalyzed Ring-Opening
Materials:
-
3-aza-2-oxabicyclic alkene (starting material)
-
Cp*RuCl(COD) (catalyst)
-
Diethylamine (solvent and nucleophile)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
In a glove box, combine the 3-aza-2-oxabicyclic alkene (1.0 equiv.) and Cp*RuCl(COD) (0.10 equiv.) in a screw-cap vial.
-
Add diethylamine to dissolve the reagents.
-
Seal the vial and heat at 40°C for 42 hours with continuous stirring.
-
After cooling, purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (1:9 to 1:1).
-
Further purification by vacuum sublimation yields the crystalline product.[2]
Caption: Synthesis workflow for this compound.
Comparative Analysis of Amine Protecting Groups
The utility of a protecting group is determined by its stability under various reaction conditions and the ease and selectivity of its removal. The following sections compare this compound (in theory) with Boc, Cbz, and Fmoc.
The Boc Group (tert-butoxycarbonyl)
The Boc group is one of the most common amine protecting groups in organic synthesis.[3]
-
Installation: Typically installed using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP).[3]
-
Deprotection: Cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[3][4] The mechanism involves the formation of a stable tert-butyl cation.
-
Stability: Stable to a wide range of nucleophilic and basic conditions, as well as catalytic hydrogenation.[5]
The Cbz Group (benzyloxycarbonyl)
The Cbz group is another cornerstone of amine protection, particularly in peptide synthesis.[6]
-
Installation: Introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) in the presence of a mild base.[5]
-
Deprotection: Classically removed by catalytic hydrogenation (e.g., H₂/Pd-C), which is a very mild method.[6] It can also be cleaved by strong acids, but this is less common.
-
Stability: Stable to acidic and basic conditions, but not to catalytic hydrogenation.
The Fmoc Group (9-fluorenylmethyloxycarbonyl)
The Fmoc group is particularly valuable in solid-phase peptide synthesis (SPPS) due to its unique deprotection conditions.
-
Installation: Typically attached using Fmoc-Cl or Fmoc-OSu in the presence of a base.
-
Deprotection: Cleaved under mild basic conditions, usually with a solution of piperidine in DMF.[5]
-
Stability: Stable to acidic conditions and catalytic hydrogenation, but labile to bases.
This compound: A Modified Boc Group
Structurally, this compound is a carbamate derived from a substituted cyclic amine. The protecting group itself is the tert-butoxycarbonyl (Boc) moiety attached to a complex amine. The properties of this molecule as a protected amine are therefore expected to be dominated by the Boc group, but with potential modulation from the cyclic ketone structure.
-
Expected Installation: The Boc group would be installed on the parent amine, 1-methyl-3-aminocyclopentanone, using standard Boc protection protocols with (Boc)₂O and a base.
-
Expected Deprotection: Similar to other Boc-protected amines, deprotection would be achieved under acidic conditions (e.g., TFA). The presence of the ketone and methyl group on the cyclopentyl ring is unlikely to significantly alter the acid-lability of the Boc group.
-
Potential Advantages and Considerations:
-
The cyclic structure may impart specific conformational constraints or solubility properties that could be advantageous in certain synthetic contexts, for example, in influencing the stereochemical outcome of subsequent reactions.
-
The ketone functionality introduces a site for further chemical modification, allowing for the synthesis of more complex molecules. However, this also means the protecting group itself is not inert to reagents that react with ketones (e.g., nucleophiles, reducing agents). This could be a limitation or an opportunity for tandem reactions.
-
The presence of a methyl group at the 1-position might introduce steric hindrance that could influence the rate of protection and deprotection, though this effect is likely to be minimal for the Boc group.
-
Orthogonal Protection Strategies
In complex syntheses with multiple functional groups, the ability to selectively deprotect one group while others remain intact is crucial. This concept is known as orthogonal protection.[5] The distinct deprotection conditions for Boc (acid-labile), Cbz (hydrogenolysis-labile), and Fmoc (base-labile) make them an excellent orthogonal set.
Caption: Orthogonal deprotection of common amine protecting groups.
The this compound, being a Boc-protected amine, would fall into the acid-labile category and could be used in conjunction with Cbz and Fmoc groups in an orthogonal strategy.
Data Summary: Comparison of Amine Protecting Groups
| Protecting Group | Structure | Installation Reagent | Deprotection Conditions | Stability |
| Boc | tert-butoxycarbonyl | (Boc)₂O, Base | Strong Acid (TFA, HCl) | Base, H₂/Pd-C |
| Cbz | benzyloxycarbonyl | Cbz-Cl, Base | H₂/Pd-C, Strong Acid | Base, Mild Acid |
| Fmoc | 9-fluorenylmethyloxycarbonyl | Fmoc-Cl/OSu, Base | Base (Piperidine) | Acid, H₂/Pd-C |
| Boc (on substituted amine) | This compound | (Boc)₂O, Base (expected) | Strong Acid (TFA, HCl) (expected) | Base, H₂/Pd-C (expected); Ketone reactive |
Conclusion
The choice of an amine protecting group is a critical decision in the design of a synthetic route. While Boc, Cbz, and Fmoc remain the workhorses of organic synthesis due to their well-defined and orthogonal deprotection strategies, specialized protected amines like this compound offer unique opportunities. Although direct comparative experimental data for this specific compound is limited, its behavior can be largely predicted from the chemistry of the Boc group. The presence of the substituted cyclopentanone moiety provides a handle for further functionalization, making it a potentially valuable building block in medicinal chemistry and drug discovery. The key takeaway for the research scientist is to consider not only the stability and lability of the protecting group itself but also the functionality of the amine it is protecting, as this can open up new synthetic possibilities.
References
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
- Ghosh, A. K., Brindisi, M. Organic Carbamates in Drug Design and Medicinal Chemistry. J. Med. Chem.2015, 58 (7), 2895–2940.
-
Organic Chemistry Portal. Amine synthesis by carbamate cleavage. [Link]
-
YouTube. 26.05 Protecting Groups for Amines: Carbamates. [Link]
-
PubChem. tert-Butyl (3-oxocyclopentyl)carbamate. [Link]
- Machin, B. P., et al.
-
Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]
-
ChemistryViews. New Carbamate Deprotection Complements Existing Methods. [Link]
- Google Patents.
- Pittelkow, M., et al. Synthesis, 2007, (16), 2493-2504.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
A Comparative Analysis of Cyclopentyl Carbamate Derivatives in Biological Assays: A Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the carbamate functional group stands out for its remarkable versatility and prevalence in a wide array of therapeutic agents.[1][2] Its unique properties, including metabolic stability compared to esters and its role as a peptide bond isostere, make it a valuable scaffold in drug design.[2][3] When incorporated with a cyclopentyl ring, a common motif in pharmacologically active compounds, the resulting cyclopentyl carbamate derivatives exhibit a diverse range of biological activities.[2] This guide provides a comparative overview of these derivatives, focusing on their performance in key biological assays, detailing the experimental protocols, and exploring the underlying structure-activity relationships (SAR).
Introduction to Cyclopentyl Carbamates
The cyclopentane ring offers a balance of conformational flexibility and rigidity, allowing for optimal interactions with biological targets.[2] The carbamate moiety, with its hydrogen bonding capabilities and controlled hydrolysis, enhances the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][3] The combination of these two structural features has led to the development of cyclopentyl carbamate derivatives with promising activities in several therapeutic areas, including oncology, virology, and neurology. This guide will delve into a comparative analysis of representative cyclopentyl carbamate derivatives in anticancer, antiviral, and enzyme inhibition assays.
Comparative Biological Activities
To illustrate the diverse potential of cyclopentyl carbamate derivatives, this section compares the activities of several representative compounds across different biological assays. The selection of compounds is based on their structural relevance and the availability of public data.
Anticancer Activity
Cyclopentyl carbamate derivatives have demonstrated significant potential as anticancer agents, often by interfering with critical cellular processes like microtubule formation or enzyme activity.[4][5] A notable example is a derivative of the natural product podophyllotoxin, which incorporates a cyclopentyl carbamate moiety.[4]
Table 1: Comparative Anticancer Activity of a Cyclopentyl Carbamate Derivative
| Compound | Target Cell Line | Assay | Activity (IC50) | Reference |
| 4'-O-Demethyl-4β-[(4-hydroxymethyl)-1,2,3-triazol-1-yl]-4-deoxypodophyllotoxin cyclopentyl carbamate | A-549 (Lung Carcinoma) | MTT Assay | 0.86 µM | [4] |
| HL-60 (Leukemia) | MTT Assay | 0.54 µM | [4] | |
| HeLa (Cervical Cancer) | MTT Assay | 1.21 µM | [4] | |
| HCT-8 (Colon Cancer) | MTT Assay | 1.56 µM | [4] | |
| Etoposide (Control) | A-549 (Lung Carcinoma) | MTT Assay | 2.13 µM | [4] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly indicates that the cyclopentyl carbamate derivative of podophyllotoxin exhibits potent cytotoxic activity against a panel of human cancer cell lines, in some cases surpassing the efficacy of the established anticancer drug, etoposide.[4]
Antiviral Activity: Neuraminidase Inhibition
A series of cyclopentane derivatives, including those with carbamate-like functionalities, have been identified as potent inhibitors of the influenza virus neuraminidase, a key enzyme in viral replication.[6] These compounds share structural features with successful antiviral drugs like zanamivir and oseltamivir.[6]
Table 2: Comparative Antiviral Activity of Cyclopentane Neuraminidase Inhibitors
| Compound | Virus Strain | Assay | Activity (EC50) | Reference |
| RWJ-270201 | Influenza A/H1N1 | CPE Inhibition | ≤1.5 µM | [6] |
| Influenza A/H3N2 | CPE Inhibition | <0.3 µM | [6] | |
| Influenza B | CPE Inhibition | <0.2 µM | [6] | |
| Zanamivir (Control) | Influenza A/H1N1 | CPE Inhibition | Comparable to RWJ-270201 | [6] |
| Oseltamivir Carboxylate (Control) | Influenza A/H1N1 | CPE Inhibition | Comparable to RWJ-270201 | [6] |
EC50: The half maximal effective concentration, representing the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. CPE: Cytopathic Effect.
The cyclopentane derivative RWJ-270201 demonstrates broad-spectrum anti-influenza activity, comparable or slightly more potent than the established neuraminidase inhibitors, zanamivir and oseltamivir carboxylate.[6]
Enzyme Inhibition: Acetylcholinesterase and Fatty Acid Amide Hydrolase (FAAH)
Carbamates are well-known inhibitors of cholinesterases, enzymes critical for neurotransmission.[6] This inhibitory action is the basis for their use in treating Alzheimer's disease. Furthermore, specific carbamate derivatives, including those with cyclic moieties, have been identified as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH), a promising target for pain and inflammation.[1][7][8]
Table 3: Comparative Enzyme Inhibitory Activity of Carbamate Derivatives
| Compound Class | Target Enzyme | Assay | Potency | Reference |
| Indoline Carbamate Derivatives | Acetylcholinesterase (AChE) | Ellman's Method | IC50 in the micromolar range | |
| Cyclopentyl Carbamate Derivatives | Fatty Acid Amide Hydrolase (FAAH) | Radiometric Assay | Potent Inhibition | [1] |
The versatility of the carbamate scaffold is evident in its ability to target different enzymes with high potency, suggesting that subtle structural modifications to the cyclopentyl and carbamate moieties can tune the selectivity and activity towards specific biological targets.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the key biological assays mentioned.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[9][10][11]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[9]
-
Compound Treatment: Add various concentrations of the cyclopentyl carbamate derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for a period corresponding to the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[9]
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.
Caption: Workflow of the MTT assay for assessing cytotoxicity.
Antiviral Activity: Neuraminidase Inhibition Assay
This fluorescence-based assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.[12][13]
Protocol:
-
Compound Dilution: Prepare serial dilutions of the cyclopentyl carbamate derivatives in assay buffer.
-
Enzyme and Compound Incubation: In a 96-well plate, mix the diluted compounds with a standardized amount of influenza neuraminidase enzyme. Incubate at room temperature for 45 minutes.[12]
-
Substrate Addition: Add a fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), to each well.[12]
-
Enzymatic Reaction: Incubate the plate at 37°C for 1 hour to allow the enzymatic reaction to proceed.[12]
-
Reaction Termination: Add a stop solution (e.g., a high pH buffer) to terminate the reaction.[12]
-
Fluorescence Measurement: Read the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition of neuraminidase activity for each compound concentration and determine the EC50 value.
Caption: Workflow of the neuraminidase inhibition assay.
Enzyme Inhibition: Acetylcholinesterase (AChE) Inhibition Assay
The Ellman's method is a widely used colorimetric assay to measure AChE activity and its inhibition.[3][14][15][16]
Protocol:
-
Reagent Preparation: Prepare solutions of AChE, the test compounds (cyclopentyl carbamate derivatives), acetylthiocholine iodide (ATCI), and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer.
-
Assay Plate Setup: In a 96-well plate, add the buffer, AChE enzyme, and different concentrations of the test compounds. Include a control without the inhibitor.
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.[15]
-
Reaction Initiation: Add DTNB and then ATCI to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm kinetically over a period of time (e.g., every 10 seconds for 3 minutes) using a microplate reader.[15][16]
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and the IC50 value.
Caption: Workflow of the acetylcholinesterase inhibition assay.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of cyclopentyl carbamate derivatives is intricately linked to their chemical structure. Variations in the substituents on both the cyclopentyl ring and the carbamate nitrogen can significantly impact potency and selectivity.
-
Substituents on the Cyclopentyl Ring: The nature and position of substituents on the cyclopentyl ring can influence how the molecule fits into the binding pocket of the target protein. For instance, in neuraminidase inhibitors, specific stereochemistries and the presence of hydrophilic groups are crucial for activity.[6]
-
Substituents on the Carbamate: The group attached to the carbamate nitrogen plays a vital role in modulating the electronic properties and steric bulk of the molecule, which in turn affects its interaction with the target. In FAAH inhibitors, for example, the nature of the aryl group in O-aryl carbamates is a key determinant of inhibitory potency.[8]
The primary mechanism of action for many carbamate derivatives as enzyme inhibitors involves the covalent modification of a serine residue in the active site of the target enzyme.[8] The carbamate acts as a "slow substrate," leading to a carbamoylated enzyme that is much more stable and slower to hydrolyze than the acetylated enzyme, effectively inhibiting its function.
Caption: Generalized mechanism of enzyme inhibition by carbamates.
Conclusion and Future Directions
Cyclopentyl carbamate derivatives represent a promising class of compounds with a broad spectrum of biological activities. Their performance in anticancer, antiviral, and enzyme inhibition assays highlights their potential for the development of novel therapeutics. The modular nature of their synthesis allows for extensive SAR studies to optimize potency and selectivity. Future research in this area should focus on exploring novel substitutions on the cyclopentyl and carbamate moieties, investigating their effects on a wider range of biological targets, and elucidating their mechanisms of action in greater detail. The integration of computational modeling with synthetic chemistry and biological testing will be instrumental in accelerating the discovery of new cyclopentyl carbamate-based drug candidates.
References
-
MDPI. (n.d.). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. Retrieved from [Link]
-
Sidwell, R. W., & Huffman, J. H. (2002). Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities. Antimicrobial Agents and Chemotherapy, 46(4), 997–1003. Retrieved from [Link]
-
IZSVe. (n.d.). Influenza - Neuraminidase Inhibition Test. Retrieved from [Link]
-
Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Retrieved from [Link]
-
Fidaleo, M., et al. (2011). Pro-apoptotic activity of cyclopentenone in cancer cells. Toxicology in Vitro, 25(8), 1843-1851. Retrieved from [Link]
-
Blankman, J. L., & Cravatt, B. F. (2013). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). In Vivo, 27(3), 335-343. Retrieved from [Link]
-
Crooks, P. A., et al. (2014). Anti-cancer activity of carbamate derivatives of melampomagnolide B. Bioorganic & Medicinal Chemistry Letters, 24(15), 3465-3468. Retrieved from [Link]
-
National Institutes of Health. (2017). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. Retrieved from [Link]
-
Alexander, J. P., & Cravatt, B. F. (2006). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Chemistry & Biology, 13(9), 955-964. Retrieved from [Link]
-
National Institutes of Health. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]
-
Structure–Activity Relationship Studies on Novel Antiviral Agents for Norovirus Infections. (n.d.). Retrieved from [Link]
-
Liu, J. F., et al. (2013). Synthesis and cytotoxic activity on human cancer cells of carbamate derivatives of 4β-(1,2,3-triazol-1-yl)podophyllotoxin. European Journal of Medicinal Chemistry, 64, 621-628. Retrieved from [Link]
-
Enol Carbamates as Inhibitors of Fatty Acid Amide Hydrolase (FAAH) Endowed with High Selectivity for FAAH over the Other Targets of the Endocannabinoid System. (2025). Retrieved from [Link]
-
MDPI. (2023). Analogues of Anticancer Natural Products: Chiral Aspects. Retrieved from [Link]
-
Bantia, S., et al. (2001). Syntheses and neuraminidase inhibitory activity of multisubstituted cyclopentane amide derivatives. Journal of Medicinal Chemistry, 44(22), 3662-3673. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Retrieved from [Link]
-
Fiorentino, F., et al. (2021). Anti-influenza A virus activity and structure–activity relationship of a series of nitrobenzoxadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2131-2142. Retrieved from [Link]
-
ResearchGate. (2025). New Tripentone Analogs with Antiproliferative Activity. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Pharmacological Evaluation of a Novel Series of Cyclopentenone Derivatives. Retrieved from [Link]
-
JoVE. (2025). An Assay to Measure Influenza Neuraminidase Inhibition Antibody Titers. Retrieved from [Link]
-
MDPI. (n.d.). Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
MDPI. (n.d.). Thienyl-Based Amides of M2 and Neuraminidase Inhibitors: Synthesis, Structural Characterization, and In Vitro Antiviral Activity Against Influenza a Viruses. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Carbonate and carbamate derivatives of 4-demethylpenclomedine as novel anticancer agents. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis, characterization, and in vitro and in silico α-glucosidase inhibitory evolution of novel N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide derivatives. Retrieved from [Link]
-
PubMed. (2020). Synthesis and Biological Evaluation of a Carbamate-Containing Tubulysin Antibody-Drug Conjugate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Retrieved from [Link]
-
RSC Publishing. (2020). Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. Retrieved from [Link]
-
Frontiers. (2022). Validation of a Harmonized Enzyme-Linked-Lectin-Assay (ELLA-NI) Based Neuraminidase Inhibition Assay Standard Operating Procedure (SOP) for Quantification of N1 Influenza Antibodies and the Use of a Calibrator to Improve the Reproducibility of the ELLA-NI With Reverse Genetics Viral and Recombinant Neuraminidase Antigens: A FLUCOP Collaborative Study. Retrieved from [Link]
Sources
- 1. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. attogene.com [attogene.com]
- 4. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.uniroma1.it [iris.uniroma1.it]
- 6. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pro-apoptotic activity of cyclopentenone in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. japsonline.com [japsonline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Evaluating the Biological Activity of Carbamate Isomers
Introduction: The Criticality of Stereochemistry in Carbamate Bioactivity
Carbamate-containing molecules are integral to modern medicine and agriculture, serving as active components in drugs for neurodegenerative diseases, cancer, and as potent pesticides.[1][2][3] The carbamate moiety (R₂NC(O)OR'), an amide-ester hybrid, is valued for its chemical stability, ability to permeate cell membranes, and its capacity to engage in hydrogen bonding and modulate interactions with biological targets.[4]
A crucial aspect often determining the efficacy and safety of these compounds is their stereochemistry. Due to restricted rotation around the C-N bond, carbamates can exist as cis and trans isomers, though the energy barrier is typically low.[1] More significantly, the incorporation of chiral centers within the molecule gives rise to enantiomers and diastereomers. These stereoisomers, while possessing identical chemical formulas, can exhibit vastly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral entities, leading to stereoselective interactions. One enantiomer may be a potent therapeutic agent, while the other could be inactive or, in the worst case, toxic.[5]
Therefore, for researchers, scientists, and drug development professionals, a rigorous evaluation of the biological activity of individual carbamate isomers is not merely an academic exercise but a fundamental requirement for developing safe and effective molecules. This guide provides an in-depth comparison of key experimental methodologies to dissect and quantify the isomer-specific bioactivity of carbamates, grounded in established scientific principles and field-proven insights.
Conceptual Framework: A Multi-faceted Approach to Isomer Evaluation
Evaluating the biological activity of carbamate isomers requires a systematic and multi-tiered approach. The process begins with the acquisition of the pure isomers, typically through stereoselective synthesis or chiral separation of a racemic mixture. Subsequently, a battery of in vitro assays is employed to build a comprehensive activity profile.
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
The Ellman's method is a rapid and reliable colorimetric assay for measuring AChE activity and its inhibition.
Causality Behind Experimental Choices: This assay uses acetylthiocholine (ATCh) as a substrate, which is structurally analogous to acetylcholine. AChE hydrolyzes ATCh to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻). The rate of color formation, measured spectrophotometrically at 412 nm, is directly proportional to AChE activity. The presence of an inhibitor will slow this rate.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a 0.1 M phosphate buffer, pH 7.5.
-
DTNB Solution: Dissolve DTNB in the assay buffer to a final concentration of 10 mM.
-
ATCh Solution: Dissolve acetylthiocholine iodide in the assay buffer to a final concentration of 15 mM. Prepare this solution fresh.
-
Enzyme Solution: Prepare a stock solution of purified AChE (e.g., from electric eel or human recombinant) in assay buffer. The final concentration will need to be optimized to ensure a linear reaction rate over the measurement period.
-
Inhibitor Solutions: Prepare stock solutions of each carbamate isomer in a suitable solvent (e.g., DMSO). Then, create a series of dilutions in assay buffer to generate a dose-response curve.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
20 µL of inhibitor dilution (or buffer for control).
-
100 µL of assay buffer.
-
20 µL of DTNB solution.
-
20 µL of enzyme solution.
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 5-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 20 µL of the ATCh solution to each well.
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every 30-60 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme).
-
Self-Validating System: The protocol includes positive controls (no inhibitor) to establish the baseline enzyme activity and negative controls (no enzyme) to account for any non-enzymatic hydrolysis of the substrate. Running a known AChE inhibitor (e.g., physostigmine) as a reference standard helps validate the assay's performance.
Section 2: Receptor Binding Assays
While many carbamates target enzymes, their structural diversity allows them to interact with other biological targets, including G-protein coupled receptors (GPCRs) such as muscarinic acetylcholine receptors. Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.
Experimental Protocol: Competitive Radioligand Binding Assay for Muscarinic M1 Receptor
Causality Behind Experimental Choices: This assay measures the ability of a test compound (the carbamate isomer) to compete with a known high-affinity radiolabeled ligand for binding to the receptor. The amount of radiolabeled ligand displaced is proportional to the affinity of the test compound for the receptor. This allows for the determination of the inhibitor constant (Kᵢ).
Step-by-Step Methodology:
-
Materials Preparation:
-
Receptor Source: Cell membranes prepared from a cell line stably expressing the human muscarinic M1 receptor.
-
Radioligand: A tritiated antagonist with high affinity for the M1 receptor, such as [³H]-N-methylscopolamine ([³H]NMS). [6] * Assay Buffer: Typically a Tris-HCl buffer with MgCl₂ (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).
-
Test Compounds: Serial dilutions of each carbamate isomer.
-
Non-specific Binding Control: A high concentration of a known, unlabeled M1 antagonist (e.g., atropine) to determine the amount of non-specific binding of the radioligand.
-
-
Assay Procedure (96-well filter plate format):
-
In each well of a 96-well plate, combine:
-
50 µL of test compound dilution (or buffer for total binding, or atropine for non-specific binding).
-
50 µL of radioligand solution (at a concentration near its Kₑ value).
-
150 µL of the cell membrane preparation.
-
-
Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60 minutes at 30°C) with gentle agitation.
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filter plate completely.
-
-
Detection and Analysis:
-
Add scintillation cocktail to each well of the dried filter plate.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percent specific binding against the logarithm of the competitor (carbamate isomer) concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the inhibitor constant (Kᵢ) from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Section 3: Cell-Based Assays - Assessing Phenotypic Outcomes
While enzymatic and binding assays provide information about specific molecular interactions, cell-based assays are crucial for understanding the overall effect of a compound on a living system. Cytotoxicity assays, which measure cell viability, are fundamental for evaluating the potential therapeutic window and off-target effects of drug candidates.
Experimental Protocol: MTT Cell Viability Assay
Causality Behind Experimental Choices: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. [1]In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells. A cytotoxic compound will reduce the metabolic activity and thus the amount of formazan produced.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture a relevant cell line (e.g., a neuronal cell line for neuroactive carbamates or a cancer cell line for anti-tumor evaluation) under standard conditions.
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of each carbamate isomer in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle-only controls.
-
Incubate the cells for a desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. [1] * Gently mix the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 590 nm.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Express the cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration that reduces cell viability by 50%).
-
Case Study: Enantioselective Activity of Bambuterol
Bambuterol is a chiral carbamate prodrug of the β₂-agonist terbutaline, used in the treatment of asthma. [7]It serves as an excellent example of stereoselectivity in both its primary action as a butyrylcholinesterase (BChE) inhibitor and its subsequent metabolism.
Studies have shown that both enantiomers of bambuterol are potent and selective inhibitors of BChE over AChE. However, there is a clear preference for the (R)-enantiomer. The inhibition rate constants for (R)-bambuterol are approximately five times higher than those for the (S)-enantiomer across different species. [8]This differential inhibition is also reflected in the rate of hydrolysis to the active drug, terbutaline, with the (R)-enantiomer of the monocarbamate metabolite being hydrolyzed about four times faster than the (S)-enantiomer by human BChE. [9] This enantioselectivity highlights the importance of evaluating isomers separately. If only the racemic mixture were tested, the more potent activity of the (R)-enantiomer might mask the lower activity of the (S)-enantiomer, leading to an inaccurate understanding of the drug's behavior in vivo.
Comparative Biological Activity Data of Carbamate Isomers
| Carbamate Isomer | Target | Assay Type | IC₅₀ / kᵢ | Source |
| (R)-Bambuterol | Human BChE | Enzymatic Inhibition | kᵢ ~5x higher than (S) | [8] |
| (S)-Bambuterol | Human BChE | Enzymatic Inhibition | kᵢ ~5x lower than (R) | [8] |
| (-)-Profenofos | AChE (in vivo) | Enzymatic Inhibition | 4.3-8.5x more inhibitory | [1] |
| (+)-Profenofos | AChE (in vivo) | Enzymatic Inhibition | 4.3-8.5x less inhibitory | [1] |
| (+)-Crotoxyphos | AChE (in vivo) | Enzymatic Inhibition | 1.1-11x more inhibitory | [1] |
| (-)-Crotoxyphos | AChE (in vivo) | Enzymatic Inhibition | 1.1-11x less inhibitory | [1] |
| (S)-Acetochlor | HepG2 cells | Cytotoxicity (MTT) | More cytotoxic | [10] |
| (R)-Acetochlor | HepG2 cells | Cytotoxicity (MTT) | Less cytotoxic | [10] |
| BMC-3 | AChE | Enzymatic Inhibition | 792 nM | [11] |
| BMC-3 | BChE | Enzymatic Inhibition | 2.2 nM | [11] |
| BMC-16 | AChE | Enzymatic Inhibition | 266 nM | [11] |
| BMC-16 | BChE | Enzymatic Inhibition | 10.6 nM | [11] |
Conclusion
The evaluation of the biological activity of carbamate isomers is a non-negotiable step in the research and development of these important molecules. As demonstrated, stereochemistry can have a profound impact on a compound's potency, selectivity, and even its mechanism of action. A multi-pronged approach, utilizing a combination of enzymatic, receptor binding, and cell-based assays, is essential for building a comprehensive and accurate biological profile for each isomer.
The detailed protocols and the underlying scientific rationale provided in this guide are intended to empower researchers to design and execute robust and self-validating experiments. By meticulously dissecting the activity of each stereoisomer, we can unlock the full therapeutic potential of carbamate-based compounds while minimizing the risks of off-target effects and toxicity, ultimately leading to the development of safer and more effective drugs and agrochemicals.
References
- Chaturvedi, D. (2012).
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
-
Kovarik, Z., Radić, Z., Berman, H. A., Simeon-Rudolf, V., Reiner, E., & Taylor, P. (2008). Stereoselective inhibition of human, mouse, and horse cholinesterases by bambuterol enantiomers. Chemico-biological interactions, 175(1-3), 156–160. [Link]
- McConnell, O. J., & Abel, P. W. (1988). Stereoisomerism in drug action. Drug Development Research, 15(2), 107-124.
- Furlong, C. E., Li, W. F., Costa, L. G., & Richter, R. J. (1989). Human and rabbit serum paraoxonases: purification, cloning, sequencing, mapping and role in organophosphate detoxification. Chemico-biological interactions, 72(1-2), 35–48.
-
Sussman, J. L., Harel, M., Frolow, F., Oefner, C., Goldman, A., Toker, L., & Silman, I. (1991). Atomic structure of acetylcholinesterase from Torpedo californica: a prototypic acetylcholine-binding protein. Science, 253(5022), 872–879. [Link]
- Kawashima, K., Fujii, T., Watanabe, Y., & Misawa, H. (2007). The lymphocytic cholinergic system and its contribution to the regulation of immune activity. Life sciences, 80(24-25), 2320–2324.
- Hulme, E. C., Birdsall, N. J., & Buckley, N. J. (1990). Muscarinic receptor subtypes. Annual review of pharmacology and toxicology, 30, 633–673.
-
Wang, Y., Wang, Y., Zhang, Y., Wang, P., & Wang, Q. (2021). The enantioselective study of the toxicity effects of chiral acetochlor in HepG2 cells. Ecotoxicology and environmental safety, 220, 112378. [Link]
-
Talarico, C., D'Atri, V., Scarpelli, F., Gigliotti, F., Ortuso, F., Alcaro, S., & Gallelli, L. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current medicinal chemistry, 27(34), 5776–5800. [Link]
- Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical pharmacology, 7, 88–95.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55–63.
-
Odore, E., Lovaldi, M., Badino, P., Re, G., & Intorre, L. (2014). Stereoselective inhibition of human butyrylcholinesterase by the enantiomers of bambuterol and their intermediates. Chemico-biological interactions, 224, 105–110. [Link]
- Foye, W. O. (Ed.). (2008). Foye's principles of medicinal chemistry. Lippincott Williams & Wilkins.
- Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315–335.
-
National Center for Biotechnology Information. "Assay Guidance Manual - Cell Viability Assays". [Link]
-
Gifford Bioscience. "Radioligand Binding Assay Protocol". [Link]
- Ali, I., & Aboul-Enein, H. Y. (2002). Chiral separation of β-blockers on cellulose-based sorbents.
-
Creative Bioarray. "MTT Analysis Protocol". [Link]
-
Wu, J., Li, L., Li, W., Li, Y., Wu, Z., Chen, Y., ... & Wen, A. (2020). Design, synthesis and biological evaluation of novel carbamates as potential inhibitors of acetylcholinesterase and butyrylcholinesterase. Bioorganic & medicinal chemistry, 28(5), 115324. [Link]
-
Taylor & Francis. "Bambuterol – Knowledge and References". [Link]
-
ResearchGate. "In Vitro Muscarinic Receptor Radioligand-Binding Assays". [Link]
-
ResearchGate. "Schematic diagram of cholinergic (red) and adrenergic (green)...". [Link]
-
EMBL-EBI. "Acetylcholinesterase - Mechanism and Catalytic Site Atlas". [Link]
-
ResearchGate. "Design, Synthesis, and Biological Evaluation of Conformationally Restricted Rivastigmine Analogues". [Link]
-
PubMed. "Differential interactions of carbamate pesticides with drug transporters". [Link]
-
ResearchGate. "Differential interactions of carbamate pesticides with drug transporters". [Link]
-
ResearchGate. "IC 50 values of acetylcholinesterase enzyme (AChE) inhibition...". [Link]
-
MDPI. "Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease". [Link]
-
YouTube. "Graphviz tutorial". [Link]
-
Sketchviz. "Guide to Flowcharts in Graphviz". [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of medicinal chemistry, 58(7), 2895–2940. [Link]
-
Graphviz. "Drawing graphs with dot". [Link]
Sources
- 1. Enantioselective acetylcholinesterase inhibition of the organophosphorous insecticides profenofos, fonofos, and crotoxyphos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, molecular docking and molecular dynamics studies of novel tacrine-carbamate derivatives as potent cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective separation of rivastigmine by capillary electrophoresis with cyclodextrines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Stereoselective inhibition of human, mouse, and horse cholinesterases by bambuterol enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereoselective inhibition of human butyrylcholinesterase by the enantiomers of bambuterol and their intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The enantioselective study of the toxicity effects of chiral acetochlor in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of novel carbamates as potential inhibitors of acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical intermediates, such as tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate, demands a meticulous and informed approach to personal protection. This guide provides an in-depth, procedural framework for the safe handling of this compound, moving beyond a simple checklist to explain the causality behind each safety measure. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any handling protocols are established, a thorough understanding of the specific hazards associated with this compound is essential. This compound presents multiple routes of potential exposure, each necessitating a specific layer of protection.
Based on available safety data, the primary hazards are:
-
Skin Irritation (H315): Direct contact can cause skin irritation.[1]
-
Serious Eye Irritation (H319): The compound is a significant eye irritant, capable of causing serious damage.[1]
-
Respiratory Irritation (H335): Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][2]
-
Harmful if Swallowed (H302): Ingestion of the compound is harmful.[1]
The physical form of this compound, typically a solid, means that the generation of dust during weighing or transfer is a primary risk factor that must be controlled.[2][3]
The Core Protocol: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to mitigate the identified risks. The following table summarizes the minimum required PPE and the rationale for its use.
| PPE Category | Specification | Justification and Causality |
| Eye Protection | Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[3][4] | Standard safety glasses are insufficient. Goggles provide a complete seal around the eyes, which is critical to prevent airborne dust or accidental splashes from causing serious eye irritation.[1][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin irritation from direct contact.[4][6] The choice of glove material should be validated against any solvents used in the procedure. |
| Body Protection | A long-sleeved laboratory coat. | To protect skin on the arms and body from accidental spills or dust contamination.[4][7] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required when dust may be generated or when ventilation is inadequate.[2][4] | This is a critical control measure to prevent respiratory tract irritation.[1][2] For nuisance dust, a P95 (US) or P1 (EU) particle respirator may be sufficient.[2] For higher-level protection or in the event of significant aerosolization, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges is recommended.[2] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, sequential procedure is paramount. This workflow is designed to be a self-validating system, ensuring safety at every stage.
Step 1: Preparation and Engineering Controls
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1][6][8]
-
Safety Equipment Check: Before beginning, confirm that a safety shower and an eyewash station are unobstructed and have been recently tested.[4][8]
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, containers) and the chemical itself inside the fume hood to minimize movement and potential for spills.
Step 2: Donning PPE
-
Lab Coat: Put on a clean, buttoned lab coat.
-
Gloves: Don the appropriate chemical-resistant gloves.
-
Eye Protection: Put on your chemical safety goggles.
-
Respirator: If the risk assessment indicates a need for respiratory protection, perform a fit check before entering the work area.
Step 3: Chemical Handling
-
Weighing and Transfer: Handle the solid carefully to avoid the formation of dust.[2][3][6] Use techniques such as gentle scooping rather than pouring from a height.
-
Spill Management: In the event of a small spill, carefully sweep up the solid material and place it in a sealed container for disposal.[2][3] Avoid creating dust during cleanup.[2]
Step 4: Post-Handling and Doffing PPE
-
Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent.
-
Doffing Sequence: Remove PPE in the following order to prevent re-contamination:
-
Gloves
-
Goggles
-
Lab Coat
-
Respirator (if used)
-
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1][9] This is a critical final step.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal is a crucial component of the handling lifecycle.
-
Chemical Waste: All surplus this compound and any materials grossly contaminated with it must be disposed of as hazardous chemical waste.[1][2] This should be done through a licensed professional waste disposal service.[2][6]
-
Contaminated Materials: This includes items like weigh boats, gloves, and paper towels used for cleanup. These should be placed in a sealed, labeled waste container.
-
Environmental Protection: Under no circumstances should this chemical or its containers be disposed of in regular trash or washed down the drain.[2][3][6]
Visual Workflow: PPE Selection and Handling
The following diagram illustrates the logical flow for safely handling this compound, from initial assessment to final disposal.
Caption: Logical workflow for the safe handling of this compound.
References
-
MSDS of this compound. Capot Chemical Co., Ltd. [Link]
-
Personal Protective Equipment for Pesticide Handlers. (2025). US EPA. [Link]
-
Minimum Personal Protective Equipment and Work Clothing for Handling Activities. Pacific Northwest Pest Management Handbooks. [Link]
-
SAFETY DATA SHEET - tert-Butyl carbamate. (2025). Fisher Scientific. [Link]
-
Personal Protective Equipment for Handling Pesticides. (2019). UF/IFAS EDIS. [Link]
-
Safety Data Sheet: Methyl carbamate. (2020). Chemos GmbH & Co.KG. [Link]
-
Safety Data Sheet: 3-methylbutan-1-ol. (2016). Carl ROTH. [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. capotchem.cn [capotchem.cn]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. chemos.de [chemos.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
